molecular formula C13H7F3N2O2 B15339275 6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine

6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine

Cat. No.: B15339275
M. Wt: 280.20 g/mol
InChI Key: OJKNUQWTCSZEGA-UHFFFAOYSA-N
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Description

6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzo[b]furan moiety, a hydroxyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized derivatives (e.g., ketones), reduced derivatives (e.g., dihydropyridazines), and substituted derivatives (e.g., compounds with different functional groups replacing the trifluoromethyl group).

Scientific Research Applications

6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog without the benzo[b]furan and trifluoromethyl groups.

    Pyridazinone: Contains a keto group instead of a hydroxyl group.

    Trifluoromethylpyridazine: Lacks the benzo[b]furan moiety.

Uniqueness

6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzo[b]furan moiety enhances its aromaticity and potential for π-π interactions, while the trifluoromethyl group increases its metabolic stability and lipophilicity .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C13H7F3N2O2

Molecular Weight

280.20 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)8-6-9(17-18-12(8)19)11-5-7-3-1-2-4-10(7)20-11/h1-6H,(H,18,19)

InChI Key

OJKNUQWTCSZEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=O)C(=C3)C(F)(F)F

Origin of Product

United States

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